4-Hydrazinylphthalic acid

Catalog No.
S1775001
CAS No.
169739-72-4
M.F
C8H8N2O4
M. Wt
196.162
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinylphthalic acid

CAS Number

169739-72-4

Product Name

4-Hydrazinylphthalic acid

IUPAC Name

4-hydrazinylphthalic acid

Molecular Formula

C8H8N2O4

Molecular Weight

196.162

InChI

InChI=1S/C8H8N2O4/c9-10-4-1-2-5(7(11)12)6(3-4)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)

InChI Key

XPWPSYVOVZOUTE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NN)C(=O)O)C(=O)O

Synonyms

1,2-Benzenedicarboxylicacid,4-hydrazino-(9CI)

4-Hydrazinylphthalic acid is an organic compound that belongs to the class of phthalic acid derivatives. It features a hydrazine functional group attached to the phthalic acid structure, which consists of two carboxylic acid groups (-COOH) and a benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science, particularly in the synthesis of various heterocyclic compounds.

, including:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds, forming hydrazones.
  • Condensation Reactions: The carboxylic acid groups can participate in condensation reactions with amines or alcohols, leading to the formation of amides or esters.
  • Cyclization: Under certain conditions, 4-hydrazinylphthalic acid can cyclize to form more complex heterocyclic structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or material properties.

Research indicates that phthalic acid derivatives, including 4-hydrazinylphthalic acid, exhibit various biological activities. These compounds have been studied for their potential:

  • Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.
  • Antitumor Activity: Certain phthalic derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Compounds derived from phthalic acid may possess anti-inflammatory properties.

The biological activity is often linked to the structural modifications made to the basic phthalic acid framework.

4-Hydrazinylphthalic acid can be synthesized through several methods:

  • Direct Reaction of Phthalic Acid with Hydrazine: This method involves heating phthalic acid with hydrazine hydrate under reflux conditions, leading to the formation of 4-hydrazinylphthalic acid.
  • Microdroplet Synthesis: Recent studies have shown that using microdroplet techniques can enhance the yield and selectivity of reactions involving phenyl hydrazine and phthalic anhydride or phthalic acid, allowing for the efficient formation of 4-hydrazinylphthalic acid at room temperature without catalysts .
  • Multi-component Reactions: Utilizing multi-component reactions involving hydrazine and various substrates can also yield this compound efficiently .

4-Hydrazinylphthalic acid has several applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Material Science: Its derivatives are explored for use in polymers and coatings due to their chemical stability and reactivity.
  • Agricultural Chemicals: Some derivatives may be utilized in developing agrochemicals.

Studies on the interactions of 4-hydrazinylphthalic acid with other molecules reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can lead to applications in catalysis and materials development. Additionally, its interactions with biological targets are being investigated for drug development purposes.

Several compounds share structural similarities with 4-hydrazinylphthalic acid, including:

  • Phthalic Acid: The parent compound from which 4-hydrazinylphthalic acid is derived.
  • Phenylhydrazine: A simpler hydrazine derivative that serves as a building block for synthesizing more complex structures.
  • Dihydrophthalazine Derivatives: These compounds are formed from similar synthetic routes and exhibit distinct biological activities.

Comparison Table

Compound NameStructure FeaturesUnique Properties
4-Hydrazinylphthalic AcidHydrazine group attached to phthalic acidPotential antimicrobial and antitumor activity
Phthalic AcidTwo carboxylic groups on a benzene ringPrecursor for many synthetic pathways
PhenylhydrazineSimple hydrazine structureUsed in diverse organic syntheses
Dihydrophthalazine DerivativesHeterocyclic compounds formed from phthalazineSpecific biological activities depending on substitutions

The uniqueness of 4-hydrazinylphthalic acid lies in its combination of hydrazine functionality with the established reactivity of phthalic acid, enabling diverse synthetic pathways and potential applications in medicinal chemistry and materials science.

XLogP3

-2.1

Wikipedia

4-Hydrazinylbenzene-1,2-dicarboxylic acid

Dates

Modify: 2023-07-19

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